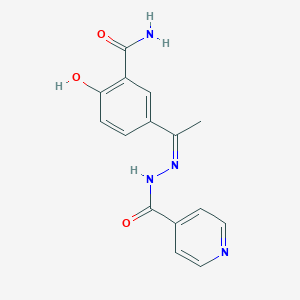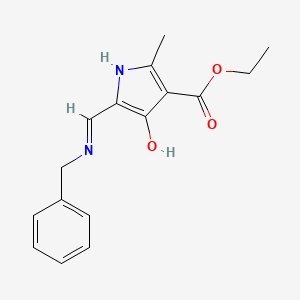![molecular formula C16H18N6O2 B3734318 N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3734318.png)
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyrimidine, pyrrole, and pyrazole rings. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. The process starts with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, leveraging its unique chemical structure to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions, given its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of these three heterocyclic rings, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these rings.
Properties
IUPAC Name |
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-18-11(8-15(23)19-10)5-6-17-16(24)13-9-12(20-21-13)14-4-3-7-22(14)2/h3-4,7-9H,5-6H2,1-2H3,(H,17,24)(H,20,21)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHGDIJNRZQZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCNC(=O)C2=CC(=NN2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B3734241.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3734248.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide](/img/structure/B3734253.png)


![3-cyclopropyl-5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734303.png)
![4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B3734311.png)
![3-[[Methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B3734317.png)
![N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B3734321.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3734331.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3734335.png)
![methyl (4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3734339.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3734340.png)

